molecular formula C8H11N2O3P B6181918 methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate CAS No. 2624136-36-1

methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate

Cat. No.: B6181918
CAS No.: 2624136-36-1
M. Wt: 214.2
InChI Key:
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Description

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C8H11N2O3P and a molecular weight of 214.16 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylphosphoryl group and a carboxylate ester group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with dimethylphosphoryl chloride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives .

Scientific Research Applications

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(dimethylphosphoryl)pyrimidine-4-carboxylate
  • Ethyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate
  • Methyl 5-(diethylphosphoryl)pyrimidine-2-carboxylate

Uniqueness

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2624136-36-1

Molecular Formula

C8H11N2O3P

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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